Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4'-diaminostilbene-2,2'-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinct characteristics.
Vorbereitungsmethoden
The synthesis of Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate involves multiple steps. The synthetic route typically includes the reaction of 2,4-dichlorophenol with formaldehyde and dimethyloctylamine to form the intermediate compound. This intermediate is then reacted with 4,4’-diaminostilbene-2,2’-disulphonic acid under controlled conditions to yield the final product .
Analyse Chemischer Reaktionen
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate can be compared with other similar compounds such as:
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate: This compound shares a similar structure but differs in the substituents on the phenoxy groups.
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate: Another similar compound with variations in the alkyl chain length and functional groups.
The uniqueness of Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate lies in its specific combination of functional groups and its resulting chemical properties .
Eigenschaften
CAS-Nummer |
93840-59-6 |
---|---|
Molekularformel |
C48H68Cl4N4O8S2 |
Molekulargewicht |
1035.0 g/mol |
IUPAC-Name |
5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate;(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium |
InChI |
InChI=1S/2C17H28Cl2NO.C14H14N2O6S2/c2*1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h2*10-11,13H,4-9,12,14H2,1-3H3;1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/q2*+1;/p-2/b;;2-1+ |
InChI-Schlüssel |
MDEZLGZRBQJCEK-WXXKFALUSA-L |
Isomerische SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.